Cyclohexanone

Description

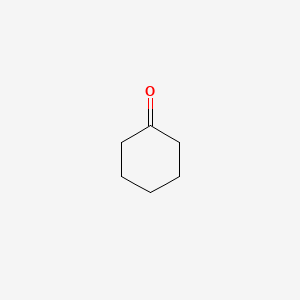

This compound is a cyclic ketone that consists of cyclohexane bearing a single oxo substituent. It has a role as a human xenobiotic metabolite.

This compound (also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone or ketocyclohexane) is a six-carbon cyclic molecule with a ketone functional group. It is a colorless, oily liquid with an acetone-like smell.

This compound is a natural product found in Gymnodinium nagasakiense, Zingiber mioga, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-41-2 | |

| Record name | Cyclohexanone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020359 | |

| Record name | Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor. | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15% | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95 | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ... | |

CAS No. |

108-94-1, 9003-41-2 | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOR3YM052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GW100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F | |

| Record name | CYCLOHEXANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/93 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Cyclohexanone: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone (B45756), a cyclic ketone with the chemical formula C6H10O, is a pivotal intermediate and solvent in the realm of organic synthesis.[1][2] Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of organic molecules, from polymers like nylon to pharmaceuticals and fine chemicals.[1][3] This technical guide provides an in-depth overview of the essential physical and chemical properties of this compound, along with detailed experimental protocols for its key transformations, tailored for professionals in research and development.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis, including for reaction monitoring, purification, and product characterization. This compound is a colorless to pale yellow oily liquid with an odor reminiscent of acetone (B3395972) and peppermint.[1][2][3] It is miscible with most common organic solvents and is slightly soluble in water.[1][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O | [1][2] |

| Molar Mass | 98.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow oily liquid | [1][2] |

| Odor | Peppermint and acetone-like | [1][3] |

| Density | 0.9478 g/mL at 25 °C | [2][4] |

| Melting Point | -47 °C | [1][2][3] |

| Boiling Point | 155.6 °C | [1][2][3] |

| Flash Point | 44 °C (111 °F) | [1][5] |

| Solubility in water | 8.6 g/100 mL (20 °C) | [4] |

| Refractive Index (nD) | 1.4507 at 20 °C | [1][2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹ | [6][7] |

| C-H stretching just below 3000 cm⁻¹ | [8] | |

| ¹H NMR Spectroscopy | Multiplet at ~2.3 ppm (α-protons) | [9][10] |

| Multiplet at ~1.8 ppm (β- and γ-protons) | [9][10] | |

| ¹³C NMR Spectroscopy | C=O carbon at ~212 ppm | [11][12] |

| α-carbons at ~42 ppm | [11][12] | |

| β- and γ-carbons at ~27 and ~25 ppm respectively | [11][12] | |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 98 | [13][14][15] |

| Base peak at m/z 55 | [13][14][15] | |

| Significant fragment at m/z 69 | [13][14][15] |

Chemical Properties and Key Synthetic Transformations

The reactivity of this compound is dominated by its ketone functional group, which allows for a variety of important chemical transformations. These include reactions at the carbonyl carbon and at the α-positions.

Enolate Formation and Aldol (B89426) Condensation

This compound readily forms an enolate in the presence of a base, which can then act as a nucleophile in subsequent reactions.[16][17] A classic example is the aldol condensation, where the enolate of one this compound molecule attacks the carbonyl carbon of another, leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.[13][18]

Reduction to Cyclohexanol (B46403)

This compound can be readily reduced to the corresponding secondary alcohol, cyclohexanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation in a laboratory setting due to its mildness and selectivity.

Oxidation to Adipic Acid

The oxidation of this compound is a commercially significant reaction, as it is a key step in the production of adipic acid, a precursor to nylon-6,6. Strong oxidizing agents, such as nitric acid or potassium permanganate (B83412), are typically employed to cleave the cyclic ketone and form the dicarboxylic acid.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Reduction of this compound to Cyclohexanol using Sodium Borohydride

This procedure outlines the reduction of this compound to cyclohexanol using sodium borohydride in an aqueous alkaline solution.

Materials:

-

This compound (7.6 g, 8.0 mL, 77 mmol)

-

Sodium hydroxide (B78521) (1.55 g, 38.8 mmol)

-

Sodium borohydride (1.33 g, 35.2 mmol)

-

Water (200 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500 mL round-bottom flask, combine 7.6 g (8.0 mL) of this compound and 200 mL of water.

-

Begin stirring the mixture with a magnetic stirrer and add 1.55 g of sodium hydroxide pellets.

-

Once the sodium hydroxide has dissolved, slowly and carefully add 1.33 g of sodium borohydride to the flask.

-

After 5 minutes, attach a reflux condenser and heat the mixture on a steam bath to approximately 100 °C for 30 minutes with continued stirring.

-

Cool the flask in an ice bath and then transfer the contents to a separatory funnel.

-

Extract the aqueous mixture with two 100 mL portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the drying agent by filtration.

-

Distill off the diethyl ether.

-

Collect the fraction boiling between 155 °C and 165 °C, which is the cyclohexanol product.

Safety Precautions: This reaction may produce hydrogen gas and should be performed in a well-ventilated fume hood.[6] Sodium borohydride is a reactive substance and should be handled with care.

Protocol 2: Oxidation of this compound to Adipic Acid using Potassium Permanganate

This protocol describes the oxidation of this compound to adipic acid using potassium permanganate in a basic solution.

Materials:

-

This compound (0.0025 moles)

-

Potassium permanganate (0.0050 moles)

-

10% Sodium hydroxide solution

-

Sodium bisulfite (if needed)

-

Concentrated hydrochloric acid (12 M)

-

Water

-

50 mL Erlenmeyer flask

-

Stirring apparatus

-

Boiling water bath

-

Filter paper

-

Vacuum filtration apparatus

-

Beaker

Procedure:

-

In a 50 mL Erlenmeyer flask, combine 0.0025 moles of this compound with a solution of 0.0050 moles of potassium permanganate in 15 mL of water.

-

Make the solution slightly basic by adding 3 drops of 10% aqueous NaOH.

-

Stir the solution gently for 10 minutes at room temperature.

-

Place the flask in a boiling water bath for 20 minutes. Periodically check for the presence of unreacted permanganate by spotting a drop of the reaction mixture on filter paper; a purple ring indicates remaining permanganate.

-

If permanganate persists after 20 minutes, add a small amount of sodium bisulfite to decompose it.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with 2 mL of hot water, collecting the filtrate.

-

Transfer the filtrate to a small beaker and concentrate it to a volume of less than 5 mL by boiling.

-

Cool the solution and acidify it with concentrated (12 M) HCl until it is acidic to litmus (B1172312) paper, then add an additional 10 drops of HCl.

-

Cool the solution in an ice bath to complete the precipitation of adipic acid.

-

Collect the product by vacuum filtration.

Safety Precautions: Potassium permanganate is a strong oxidizing agent. Concentrated hydrochloric acid is corrosive. Handle both with appropriate personal protective equipment in a fume hood.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage and skin irritation. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[5]

Conclusion

This compound's rich chemistry and its role as a versatile building block make it an indispensable tool in modern organic synthesis. A comprehensive understanding of its physical properties, spectroscopic signatures, and reaction pathways is essential for its effective and safe utilization in the laboratory. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of novel compounds and the development of new synthetic methodologies.

References

- 1. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]

- 5. odinity.com [odinity.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 10. CN102557908A - Preparation method of 2- (cyclohex-1' -enyl) this compound - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. Highly selective self-condensation of this compound: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. amherst.edu [amherst.edu]

- 15. researchgate.net [researchgate.net]

- 16. cerritos.edu [cerritos.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Nylon 6 from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nylon 6, a widely used polyamide, from its precursor cyclohexanone (B45756). The document details the core chemical transformations, experimental procedures, and quantitative data associated with this industrial process. It is intended to serve as a valuable resource for researchers and professionals in chemistry and material science.

Introduction

Nylon 6, also known as polycaprolactam, is a semi-crystalline polyamide with a wide range of applications in textiles, automotive parts, and electronics due to its excellent mechanical properties, chemical resistance, and thermal stability.[1] The synthesis of Nylon 6 is a multi-step process that begins with this compound and proceeds through the key intermediate ε-caprolactam. This guide will elaborate on the three primary stages of this synthesis:

-

Oximation of this compound: The conversion of this compound to this compound oxime.

-

Beckmann Rearrangement: The acid-catalyzed rearrangement of this compound oxime to ε-caprolactam.

-

Ring-Opening Polymerization: The polymerization of ε-caprolactam to form Nylon 6.

Chemical Synthesis Pathway

The overall synthesis of Nylon 6 from this compound can be visualized as a three-step process. The initial step involves the reaction of this compound with hydroxylamine (B1172632) to form this compound oxime. This is followed by the crucial Beckmann rearrangement, where the oxime is converted into its isomeric amide, ε-caprolactam. Finally, the cyclic monomer, ε-caprolactam, undergoes ring-opening polymerization to yield the long-chain polymer, Nylon 6.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of Nylon 6 from this compound.

Synthesis of this compound Oxime

This procedure describes the oximation of this compound using hydroxylamine hydrochloride and a base.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 98.15 | 5.0 mL (4.74 g) | 0.048 |

| Hydroxylamine Hydrochloride | 69.49 | 5.0 g | 0.072 |

| Sodium Acetate (B1210297) | 82.03 | 7.5 g | 0.091 |

| Ethanol (B145695) | 46.07 | 25 mL | - |

| Deionized Water | 18.02 | 40 mL | - |

Procedure:

-

In a 250 mL conical flask, dissolve hydroxylamine hydrochloride and sodium acetate in 40 mL of deionized water. Sodium acetate acts as a base to generate free hydroxylamine in situ.[2]

-

In a separate beaker, dissolve 5.0 mL of this compound in 25 mL of ethanol. Ethanol is used to solubilize the this compound in the aqueous reaction medium.[2]

-

Add the ethanolic this compound solution to the aqueous hydroxylamine solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate (this compound oxime), which is less soluble in water than this compound.[3]

-

If crystals do not form readily, the solution can be gently heated and then cooled to induce crystallization.[2]

-

Isolate the crude this compound oxime crystals by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain pure, needle-shaped crystals of this compound oxime.[2]

Beckmann Rearrangement to ε-Caprolactam

This protocol outlines the acid-catalyzed Beckmann rearrangement of this compound oxime. Concentrated sulfuric acid or oleum (B3057394) is typically used as the catalyst.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| This compound Oxime | 113.16 | 10.0 g |

| Oleum (24-35% SO₃) | - | ~11-18 g |

Procedure:

-

In a suitable reaction vessel equipped with cooling and stirring, carefully add the oleum.

-

Maintain the temperature of the oleum between 85°C and 125°C.[4]

-

Slowly add molten this compound oxime (water content typically 1-7% by weight) to the oleum with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

-

The reaction is often carried out in multiple stages in an industrial setting to improve quality and control the exotherm.[4]

-

After the addition is complete, the reaction mixture is held at the reaction temperature for a specific residence time (e.g., 10-600 minutes in a delay zone) to ensure complete conversion.[5]

-

The resulting mixture contains the bisulfate salt of caprolactam. Neutralization with ammonia (B1221849) is required to liberate the free ε-caprolactam and co-generates ammonium (B1175870) sulfate.

-

The crude caprolactam is then purified by extraction and distillation.

Ring-Opening Polymerization to Nylon 6

This section describes the hydrolytic ring-opening polymerization of ε-caprolactam.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| ε-Caprolactam | 113.16 | 100 g |

| Water | 18.02 | 5-10 g |

Procedure:

-

Place ε-caprolactam and water (5-10% by weight) in a reaction vessel equipped for heating and operating under an inert atmosphere (e.g., nitrogen).

-

Initially, water hydrolyzes some caprolactam to form 6-aminocaproic acid, which acts as the initiator for the polymerization.

-

The polymerization proceeds via a step-growth mechanism involving the opening of the caprolactam ring and addition to the growing polymer chain.

-

The reaction is typically carried out for several hours (e.g., 4-5 hours) to achieve a high molecular weight polymer.[7]

-

The molten Nylon 6 is then extruded and pelletized.

Quantitative Data

The following tables summarize key quantitative data for each step of the synthesis.

Table 1: Synthesis of this compound Oxime

| Parameter | Value | Reference |

| Yield | 59-65% (recrystallized) | [8] |

| Melting Point | 86-88 °C | [8] |

| Purity (by GC) | >98% | [9] |

Table 2: Beckmann Rearrangement to ε-Caprolactam

| Parameter | Value | Reference |

| Conversion of Oxime | >99% | [10] |

| Selectivity to Caprolactam | >95% | [11] |

| Reaction Temperature | 85-125 °C | [4] |

| Catalyst | Oleum (24-35% SO₃) | [5] |

Table 3: Ring-Opening Polymerization to Nylon 6

| Parameter | Value | Reference |

| Polymerization Temperature | 250-270 °C | [6][7] |

| Initiator | Water (5-10 wt%) | [6] |

| Molecular Weight (Mw) | Can exceed 9.5 x 10⁵ g/mol | [12] |

| Density | ~1.14 g/cm³ | [7] |

| Melting Point | ~215 °C | [7] |

Signaling Pathways and Workflows

The following diagrams illustrate the key chemical mechanisms and experimental workflows.

Oximation of this compound: Reaction Mechanism

Experimental Workflow for Nylon 6 Synthesis

Conclusion

The synthesis of Nylon 6 from this compound is a well-established and industrially significant process. This guide has provided a detailed technical overview of the key synthetic steps, including experimental protocols and quantitative data. Understanding these core principles is essential for researchers and professionals working in polymer chemistry and materials science, enabling further innovation in process optimization and the development of novel polyamide materials.

References

- 1. studylib.net [studylib.net]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of this compound oxime - Google Patents [patents.google.com]

- 5. US4804754A - Preparation of caprolactam from this compound oxime by Beckmann rearrangement - Google Patents [patents.google.com]

- 6. pslc.ws [pslc.ws]

- 7. Nylon 6 - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Cyclohexanone: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of cyclohexanone (B45756), a crucial organic compound with significant applications in various industrial and research settings. This document covers its fundamental properties, synthesis methodologies, key chemical reactions, and safety protocols, with a focus on providing actionable information for professionals in the scientific community.

Core Properties of this compound

This compound, a cyclic ketone, is a colorless to pale yellow oily liquid with a characteristic peppermint or acetone-like odor.[1] It is a versatile solvent and a key intermediate in the chemical industry, most notably in the production of nylon.[1]

Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 108-94-1 |

| Molecular Weight | 98.14 g/mol [2] |

| Chemical Formula | C₆H₁₀O[3] |

| Density | 0.9478 g/mL |

| Melting Point | -47 °C (-53 °F; 226 K)[3] |

| Boiling Point | 155.65 °C (312.17 °F; 428.80 K)[3] |

| Flash Point | 44 °C (111 °F; 317 K)[3] |

| Autoignition Temperature | 420 °C (788 °F; 693 K)[3] |

| Solubility in Water | 8.6 g/100 mL (20 °C)[3] |

| Vapor Pressure | 5 mmHg (20 °C)[3] |

Industrial Synthesis of this compound

The primary industrial production of this compound is achieved through the catalytic oxidation of cyclohexane.[3][4] This process is a cornerstone of the nylon manufacturing industry.

An alternative industrial synthesis route involves the partial hydrogenation of phenol.[3][4] This method is also highly efficient and contributes to the global production of this compound.[4]

Laboratory-Scale Synthesis Protocol: Oxidation of Cyclohexanol

For research and developmental purposes, this compound can be synthesized in the laboratory via the oxidation of cyclohexanol. The following protocol details a common procedure using sodium hypochlorite (B82951) as the oxidizing agent.

Objective: To synthesize this compound from cyclohexanol through an oxidation reaction.

Materials:

-

Cyclohexanol

-

Sodium hypochlorite solution (commercial bleach)

-

Acetic acid

-

Sodium chloride

-

Sodium carbonate

-

Anhydrous magnesium sulfate (B86663)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

-

Round-bottom flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol and acetic acid.

-

Oxidation: Slowly add sodium hypochlorite solution to the stirred mixture. The temperature should be monitored and maintained between 40-50 °C.

-

Quenching: After the addition is complete, continue stirring for approximately 15 minutes. Subsequently, slowly add sodium carbonate until gas evolution ceases to neutralize the excess acid.

-

Salting Out: Transfer the mixture to a beaker and add sodium chloride to decrease the solubility of this compound in the aqueous layer.[5]

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane to extract the this compound. The bottom organic layer, containing the product, should be collected.[5]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the drying agent.

-

Purification: The final product can be purified by distillation to remove the dichloromethane and any remaining impurities.

Key Chemical Reactions and Applications in Drug Development

The ketone functional group in this compound makes it a reactive and versatile intermediate in organic synthesis.[6] It participates in a wide range of reactions, including:

-

Oxidation: Can be oxidized to form adipic acid, a precursor to Nylon 6,6.[6]

-

Reduction: Catalytic hydrogenation yields cyclohexanol.[7]

-

Oximation: Reacts with hydroxylamine (B1172632) to form this compound oxime, which is a precursor to caprolactam and subsequently Nylon 6.[4][7]

-

Halogenation: Undergoes alpha-chlorination in the presence of light to produce 2-chlorothis compound.[3]

-

Aldol Condensation: Can undergo self-condensation or react with other carbonyl compounds.[7]

In the pharmaceutical industry, this compound serves as a valuable starting material and intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2][8] Its derivatives are utilized in the production of medications such as anticonvulsants, analgesics, and antihistamines.[2][9] The reactivity of its ketone group allows for the construction of more complex molecular architectures necessary for therapeutic agents.[8]

Safety and Handling

This compound is a flammable liquid and vapor.[10] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[10] It is harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Precautions:

-

Work in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

-

Ground and bond containers when transferring to prevent static discharge.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with water, and seek medical attention if symptoms persist.[11]

References

- 1. atamankimya.com [atamankimya.com]

- 2. alphachem.biz [alphachem.biz]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. owlcation.com [owlcation.com]

- 6. This compound - Essential Intermediate for Nylon Production [epchems.com]

- 7. chemcess.com [chemcess.com]

- 8. nbinno.com [nbinno.com]

- 9. What is this compound Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 10. media.laballey.com [media.laballey.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com [carlroth.com]

Solubility of Cyclohexanone in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclohexanone (B45756) in a range of common organic solvents. This compound, a cyclic ketone, is a versatile solvent and a key intermediate in various industrial processes, including the synthesis of polymers and pharmaceuticals. A thorough understanding of its solubility characteristics is crucial for process design, optimization, and formulation development.

Quantitative Solubility Data